YIL781

描述

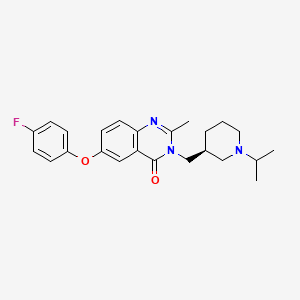

Structure

3D Structure

属性

IUPAC Name |

6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN3O2/c1-16(2)27-12-4-5-18(14-27)15-28-17(3)26-23-11-10-21(13-22(23)24(28)29)30-20-8-6-19(25)7-9-20/h6-11,13,16,18H,4-5,12,14-15H2,1-3H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKXOBMDEXCHHD-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1CC4CCCN(C4)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1C[C@H]4CCCN(C4)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

YIL781: A Technical Guide to a Ghrelin Receptor Biased Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ghrelin receptor (GHSR) is a G-protein coupled receptor (GPCR) critically involved in regulating appetite, energy homeostasis, and gastric motility. Its complex signaling capacity, involving multiple G-protein subtypes and β-arrestin pathways, presents both opportunities and challenges for therapeutic development. Traditional antagonists that block all signaling pathways may lead to undesirable side effects. YIL781, a small-molecule ligand, has emerged as a key pharmacological tool for dissecting this signaling complexity. Initially developed as a GHSR antagonist, this compound has been characterized as a potent biased agonist , selectively activating Gαq/11 and Gα12 G-protein pathways without engaging β-arrestin recruitment.[1][2] This document provides an in-depth technical overview of this compound, summarizing its signaling profile, quantitative data from key experiments, and the methodologies used for its characterization.

Introduction to this compound

This compound (6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-(1-methylethyl)-3-piperidinyl]methyl]-4(3H)-quinazolinone) is a potent small-molecule ligand for the ghrelin receptor (GHSR, GHS-R1a).[3][4] While initially investigated as an antagonist for potential use in treating obesity and related metabolic disorders, detailed pharmacological studies have revealed a more nuanced mechanism of action.[2] this compound exhibits biased agonism, a phenomenon where a ligand stabilizes a specific receptor conformation that preferentially activates a subset of its downstream signaling pathways. In the case of this compound, it selectively promotes signaling through G-protein pathways, particularly Gαq/11, while acting as an antagonist or weak inverse agonist at the β-arrestin pathway. This unique profile makes this compound an invaluable tool for isolating the physiological consequences of Gαq/11-mediated ghrelin receptor signaling from those mediated by other pathways.

Mechanism of Action: Biased Signaling at the Ghrelin Receptor

The ghrelin receptor is pleiotropic, coupling to multiple intracellular signaling partners to elicit a wide range of physiological effects. The native ligand, ghrelin, is a full agonist, activating G-protein pathways (primarily Gαq/11, which leads to intracellular calcium mobilization) and promoting the recruitment of β-arrestin proteins, which mediate receptor desensitization and G-protein-independent signaling.

This compound's biased agonism is characterized by its differential effects on these pathways:

-

Gαq/11 and Gα12 Pathway Activation: this compound acts as a partial agonist , stimulating the Gαq/11 and Gα12 pathways. This leads to the activation of phospholipase C (PLC), production of inositol phosphates (IPs), and mobilization of intracellular calcium. Its partial agonism on this pathway is responsible for its observed in vivo effect of increasing food intake.

-

β-Arrestin Pathway Inhibition: In stark contrast to its effect on G-proteins, this compound shows no intrinsic ability to recruit β-arrestin 1 or 2. Instead, it acts as a competitive antagonist against ghrelin-induced β-arrestin recruitment and displays weak inverse agonist properties, slightly reducing basal β-arrestin association with the receptor.

This selective activation of G-protein signaling over β-arrestin recruitment is the defining characteristic of this compound's biased agonism.

Caption: Signaling pathways of the ghrelin receptor activated by Ghrelin vs. This compound.

Quantitative Data Summary

The signaling profile of this compound has been quantified through various in vitro functional assays. The data below is compiled from studies characterizing its activity at the human ghrelin receptor.

Table 1: G-Protein Pathway Activation Profile of this compound

| Assay Type | G-Protein | Parameter | Value | Efficacy vs. Ghrelin |

| G-Protein Activation | Gαq | EC₅₀ | 16 nM | 45% |

| G-Protein Activation | Gα₁₁ | EC₅₀ | 53 nM | 43% |

| IP-One Accumulation | Gαq/11 | Activity | Partial Agonist | - |

| Ca²⁺ Mobilization | Gαq/11 | Activity | Partial Agonist | - |

| G-Protein Activation | Gα₁₂ | Activity | Weak Partial Agonist | - |

Table 2: β-Arrestin Pathway and Binding Affinity of this compound

| Assay Type | Pathway/Target | Parameter | Value | Notes |

| β-Arrestin 1 Recruitment | Antagonism | Potency (IC₅₀) | 314 nM | Antagonizes ghrelin-induced recruitment. |

| β-Arrestin 2 Recruitment | Antagonism | Potency (IC₅₀) | 414 nM | Antagonizes ghrelin-induced recruitment. |

| β-Arrestin 1/2 Recruitment | Intrinsic Activity | Activity | Weak Inverse Agonist | No agonistic activity observed. |

| Radioligand Binding | GHSR | Kᵢ | 17 nM | High affinity for the receptor. |

Experimental Protocols

The characterization of this compound relies on a suite of functional assays designed to measure distinct events in the GPCR signaling cascade. Below are detailed methodologies for the key experiments cited.

Gαq/11 Pathway - IP-One Accumulation Assay

This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade, providing a robust measure of Gαq/11 activation.

-

Cell Culture and Plating: HEK293 cells stably or transiently expressing the human ghrelin receptor are cultured and seeded into 384-well plates.

-

Ligand Stimulation: Cells are washed and then incubated with varying concentrations of this compound or a control agonist (e.g., ghrelin) in a stimulation buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, allowing IP1 to accumulate within the cell.

-

Cell Lysis and Detection: After incubation (typically 30-90 minutes at 37°C), a lysis buffer containing the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents is added. These reagents consist of an anti-IP1 antibody labeled with a donor fluorophore (e.g., Terbium cryptate) and a synthetic IP1 analog labeled with an acceptor fluorophore (e.g., d2).

-

Data Acquisition: The amount of accumulated IP1 from the cells competes with the acceptor-labeled IP1 for binding to the antibody. This competition leads to a decrease in the FRET signal, which is measured on an HTRF-compatible plate reader. The signal is inversely proportional to the concentration of IP1 produced by the cells.

-

Data Analysis: Concentration-response curves are generated using non-linear regression to determine pharmacological parameters such as EC₅₀ and Eₘₐₓ.

Gαq/11 Pathway - Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) that occurs immediately following Gαq/11 pathway activation.

-

Cell Plating: HEK293 cells expressing the ghrelin receptor are seeded in 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM. This acetoxymethyl ester form of the dye allows it to permeate the cell membrane. Once inside, cellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye in the cytoplasm.

-

Ligand Addition and Measurement: The plate is placed into a fluorescence imaging plate reader (e.g., FLIPR). A baseline fluorescence reading is taken before the automated addition of this compound or other compounds. Upon addition, the fluorescence intensity is monitored in real-time (typically with readings every 1-2 seconds for 2-3 minutes). Binding of an agonist to the receptor triggers the release of Ca²⁺ from the endoplasmic reticulum, which binds to the dye and causes a significant increase in its fluorescence (Ex/Em ≈ 490/525 nm).

-

Data Analysis: The change in fluorescence intensity (peak signal over baseline) is plotted against ligand concentration to generate dose-response curves and calculate EC₅₀ values.

β-Arrestin Recruitment - BRET Assay

Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay used to directly measure the interaction between the ghrelin receptor and β-arrestin in live cells.

-

Plasmid Construction and Transfection: The ghrelin receptor is genetically fused to a BRET donor, typically Renilla luciferase (Rluc). β-arrestin (1 or 2) is fused to a BRET acceptor, a yellow fluorescent protein variant such as Venus or YFP. HEK293 cells are co-transfected with both constructs.

-

Cell Plating and Stimulation: Transfected cells are plated in 96-well white microplates. Prior to the assay, the culture medium is replaced with a buffer. The BRET substrate, coelenterazine h, is added, and a baseline reading is taken. The cells are then stimulated with varying concentrations of this compound or a control ligand.

-

BRET Measurement: Upon ligand-induced interaction, the Rluc-tagged receptor and the Venus-tagged β-arrestin are brought into close proximity (<10 nm). When the Rluc substrate is oxidized, it emits light that excites the nearby Venus acceptor, which in turn emits light at a longer wavelength. A BRET-capable plate reader simultaneously measures the light emitted by both the donor (Rluc, ~480 nm) and the acceptor (Venus, ~530 nm).

-

Data Analysis: The BRET ratio is calculated as the intensity of acceptor emission divided by the intensity of donor emission. The net BRET is the ratio in the presence of a ligand minus the ratio in the absence of a ligand. Dose-response curves are plotted to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Caption: General experimental workflow for determining biased agonism.

In Vivo Implications and Conclusion

The biased agonism of this compound provides critical insights into the physiological roles of specific ghrelin receptor signaling pathways. In vivo studies have shown that this compound administration increases food intake, an effect attributed to its partial agonism at the Gαq/11 pathway in appetite-regulating neurons. Conversely, this compound was found to decrease gastric emptying, suggesting that this function is not mediated by Gαq/11 or Gα12 activation and may instead be linked to pathways that this compound does not engage, such as β-arrestin signaling.

References

YIL781: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

YIL781 is a novel small-molecule ligand targeting the ghrelin receptor (GHS-R1a), a G-protein coupled receptor critically involved in appetite, energy homeostasis, and metabolic regulation. Initially characterized as an antagonist, further investigation has revealed this compound to be a biased ligand, exhibiting pathway-selective effects on GHS-R1a signaling. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its engagement of specific signaling cascades, summarizing key quantitative data, and outlining the experimental protocols used for its characterization. This in-depth guide is intended for researchers and professionals in drug development seeking to understand the nuanced pharmacology of this compound and its potential as a tool for dissecting ghrelin receptor signaling and as a therapeutic agent.

Core Mechanism of Action: Biased Agonism at the Ghrelin Receptor

This compound functions as a biased ligand of the ghrelin receptor (GHS-R1a), demonstrating selective activation of specific downstream signaling pathways.[1][2] Unlike the endogenous ligand ghrelin, which activates a broad range of signaling cascades, this compound preferentially engages Gαq/11 and Gα12 G-protein pathways while having no intrinsic activity for β-arrestin recruitment.[1][2] This biased signaling profile results in distinct physiological outcomes compared to both the endogenous agonist and neutral antagonists.

Selective Activation of Gαq/11 and Gα12 Pathways

This compound acts as a partial agonist on the Gαq/11 and Gα12 signaling pathways.[1] Activation of Gαq/11 by this compound leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol phosphates (IP) and the mobilization of intracellular calcium (Ca2+). The partial agonism towards Gα12 has also been detected, indicating a broader but selective G-protein activation profile. This selective activation of Gαq/11 in AgRP neurons within the hypothalamus is crucial for its effect on appetite regulation.

Lack of β-Arrestin Recruitment

A key feature of this compound's mechanism is its inability to recruit β-arrestin 1 and 2. In fact, it acts as a weak inverse agonist for this pathway. This is significant as β-arrestin recruitment is involved in receptor desensitization, internalization, and the initiation of G-protein-independent signaling cascades. By avoiding this pathway, this compound may induce sustained signaling through its preferred pathways and avoid certain cellular responses associated with β-arrestin.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the pharmacological activity of this compound at the ghrelin receptor.

Table 1: In Vitro Potency of this compound on Gαq/11 Signaling Pathways

| Assay | Parameter | Value | Efficacy (vs. Ghrelin) |

| Gαq Activation | EC50 | 16 nM | 45% |

| Gα11 Activation | EC50 | 53 nM | 43% |

| Ca2+ Mobilization | EC50 | - | Partial Agonist |

| IP Accumulation | EC50 | - | Partial Agonist |

Data extracted from in vitro studies.

Table 2: In Vitro Activity of this compound on β-Arrestin Recruitment

| Pathway | Parameter | Value |

| β-Arrestin 1 Recruitment | Antagonist Potency (vs. Ghrelin) | 314 nM |

| β-Arrestin 2 Recruitment | Antagonist Potency (vs. Ghrelin) | 414 nM |

| Intrinsic Activity | - | Weak Inverse Agonist |

Data extracted from in vitro studies.

Signaling Pathways

The signaling cascade initiated by this compound binding to the ghrelin receptor is distinct from that of the endogenous ligand.

References

YIL781: A Technical Guide to its Selective Partial Agonism at the Gαq/11 Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of YIL781, a small molecule modulator of the ghrelin receptor (GHSR1a). Contrary to initial classifications as a pure antagonist, this compound has been characterized as a biased ligand, exhibiting selective partial agonism towards the Gαq/11 and Gα12 signaling pathways, while acting as a neutral antagonist for other G-protein coupling (e.g., Gαi/o) and β-arrestin recruitment.[1][2] This unique pharmacological profile makes this compound a valuable tool for dissecting the physiological roles of specific ghrelin receptor signaling cascades, particularly in the context of appetite regulation and metabolic diseases. This document details the mechanism of action of this compound, presents its key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the relevant signaling pathways and experimental workflows.

Mechanism of Action: Biased Partial Agonism

This compound binds to the ghrelin receptor (GHSR1a) and selectively stabilizes a receptor conformation that preferentially activates the Gαq/11 and Gα12 heterotrimeric G-proteins.[1][2] This selective activation leads to the stimulation of downstream signaling cascades initiated by these specific G-protein subfamilies. Notably, this compound does not promote the recruitment of β-arrestin to the receptor, nor does it activate other G-protein families such as Gαi/o.[1] This "biased" signaling profile distinguishes this compound from the endogenous ligand ghrelin, which activates a broader range of signaling pathways.

The partial agonism of this compound at the Gαq/11 pathway means that it elicits a submaximal response compared to the full agonist ghrelin. This property, combined with its selectivity, allows for the targeted modulation of Gαq/11-mediated physiological effects.

Quantitative Data

The following tables summarize the key in vitro pharmacological parameters of this compound at the human ghrelin receptor (GHSR1a).

Table 1: Binding Affinity of this compound for GHSR1a

| Radioligand | Assay Type | Ki (nM) |

| [3H]-MK-677 | Competition Binding | 0.09 - 10 |

Data sourced from multiple studies, accounting for the range in reported values.

Table 2: Functional Potency and Efficacy of this compound on G-Protein Activation

| G-Protein Subfamily | Assay Type | Parameter | Value |

| Gαq | BRET | EC50 (nM) | 16 |

| Efficacy (% of Ghrelin) | 45 | ||

| Gα11 | BRET | EC50 (nM) | 53 |

| Efficacy (% of Ghrelin) | 43 | ||

| Gα12 | BRET | EC50 (nM) | - |

| Efficacy (% of Ghrelin) | Partial Agonist | ||

| Gαi/o family | BRET | Intrinsic Activity | None Detected |

| β-arrestin 1/2 | BRET | Intrinsic Activity | None Detected |

BRET (Bioluminescence Resonance Energy Transfer) assays were used to determine G-protein activation.

Table 3: Functional Potency of this compound in Downstream Signaling Assays

| Assay | Parameter | Value |

| Ca2+ Mobilization | IC50 (nM) (as antagonist vs. L585) | 46.5 ± 11.5 |

| IP Response | Antagonizes ghrelin-induced response | - |

The Ca2+ mobilization data reflects this compound's ability to antagonize the effect of another agonist, consistent with its partial agonist nature.

Signaling Pathways and Experimental Workflows

This compound-Mediated Gαq/11 Signaling Pathway

References

The Ghrelin Receptor Antagonist YIL781: A Modulator of Glucose Metabolism

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of YIL781, a potent and selective small-molecule antagonist of the ghrelin receptor (GHSR1a), on glucose metabolism. This compound has emerged as a significant research tool for elucidating the role of the ghrelin system in glucose homeostasis. Preclinical evidence robustly demonstrates that this compound improves glucose tolerance, primarily by potentiating glucose-stimulated insulin secretion from pancreatic β-cells. This document consolidates the current understanding of this compound's mechanism of action, presents quantitative data from key preclinical studies in tabular format, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutics for metabolic disorders, including type 2 diabetes.

Introduction

The ghrelin receptor, a G-protein coupled receptor, is a key regulator of energy balance and glucose homeostasis. Its endogenous ligand, ghrelin, is known to stimulate appetite and, importantly, to suppress insulin secretion. Consequently, antagonism of the ghrelin receptor presents a promising therapeutic strategy for the management of metabolic diseases characterized by impaired insulin secretion and glucose intolerance. This compound is a selective ghrelin receptor antagonist that has been instrumental in validating this therapeutic concept in preclinical models.[1][2] This document provides an in-depth analysis of the existing scientific literature on the effects of this compound on glucose metabolism.

Mechanism of Action of this compound

This compound exerts its effects on glucose metabolism by competitively binding to and inhibiting the ghrelin receptor (GHSR1a).[1] The primary mechanism through which this compound improves glucose tolerance is by blocking the tonic inhibitory effect of endogenous ghrelin on pancreatic β-cells.[1][3] This disinhibition leads to an enhanced glucose-stimulated insulin secretion (GSIS). It is important to note that this compound does not appear to directly stimulate insulin secretion in the absence of a glucose stimulus, suggesting a glucose-dependent mechanism of action. Furthermore, acute administration of this compound has not been shown to significantly alter insulin sensitivity, indicating that its primary effect is on insulin secretion rather than on insulin action in peripheral tissues.

Signaling Pathway

The ghrelin receptor (GHSR1a) is known to couple to several G-protein subtypes, including Gαq/11 and Gα12. Upon ghrelin binding, the activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The Gα12/13 pathway can activate RhoA, a small GTPase involved in cytoskeletal rearrangement and other cellular processes. By acting as an antagonist, this compound prevents ghrelin from initiating these downstream signaling cascades in pancreatic β-cells, thereby removing the inhibitory signal for insulin secretion.

Quantitative Data on the Effects of this compound on Glucose Metabolism

The following tables summarize the key quantitative findings from preclinical studies investigating the impact of this compound on glucose and insulin parameters.

Table 1: Effect of this compound on Intraperitoneal Glucose Tolerance Test (IPGTT) in Lean Rats

| Dose of this compound (mg/kg, oral) | Glucose AUC Reduction (%) vs. Vehicle | Reference |

| 0.3 | Minimal Efficacious Dose | |

| 10 | 23 |

AUC: Area Under the Curve

Table 2: Dose-Response of this compound in IPGTT in Lean Rats

| Dose of this compound (mg/kg, oral) | Glucose AUC Reduction (%) vs. Vehicle |

| 0.1 | Not significant |

| 0.3 | ~15 |

| 1 | ~20 |

| 3 | ~25 |

| 10 | ~23 |

Data estimated from graphical representation in Esler et al., 2007.

Table 3: Effect of this compound on Insulin Secretion during IPGTT in Lean Rats

| Treatment | Insulin/Glucose Ratio AUC Increase (%) vs. Vehicle | Reference |

| This compound (0.3 mg/kg, oral) | 54 |

AUC: Area Under the Curve

Table 4: Effect of this compound on IPGTT in Diet-Induced Obese (DIO) Rats

| Dose of this compound (mg/kg, oral) | Glucose AUC Reduction (%) vs. Vehicle | Reference |

| 3 | 19 |

Table 5: In Vitro Effect of this compound on Ghrelin-Mediated Suppression of Insulin Secretion in Dispersed Rat Islets

| Treatment | Insulin Secretion (% of control) | Reference |

| 20 mM Glucose | 100 | |

| 20 mM Glucose + 10 nM Ghrelin | ~75 | |

| 20 mM Glucose + 10 nM Ghrelin + 1 µM this compound | ~100 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to evaluate the effect of this compound on glucose metabolism.

Intraperitoneal Glucose Tolerance Test (IPGTT) in Rats

This protocol is a standard method for assessing glucose tolerance in rodents.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

D-glucose solution (20% in sterile saline)

-

Glucometer and test strips

-

Restrainers

-

Syringes and needles for oral gavage and intraperitoneal injection

Procedure:

-

Animal Acclimatization: Male Wistar or Sprague-Dawley rats are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.

-

Fasting: Rats are fasted overnight (approximately 16 hours) but have free access to water.

-

Baseline Blood Glucose: A baseline blood sample is collected from the tail vein, and blood glucose is measured using a glucometer.

-

Drug Administration: this compound or vehicle is administered orally via gavage at the desired dose.

-

Waiting Period: A waiting period of 1 to 5 hours is allowed for drug absorption.

-

Glucose Challenge: A 2 g/kg body weight dose of D-glucose solution is administered via intraperitoneal injection.

-

Blood Glucose Monitoring: Blood samples are collected from the tail vein at 15, 30, 60, and 120 minutes post-glucose injection, and blood glucose levels are measured.

-

Data Analysis: The area under the curve (AUC) for glucose is calculated for each animal to assess glucose tolerance.

Dispersed Rat Islet Insulin Secretion Assay

This in vitro assay is used to directly measure the effect of compounds on insulin secretion from pancreatic islets.

Materials:

-

Collagenase P

-

Hanks' Balanced Salt Solution (HBSS)

-

RPMI-1640 culture medium

-

Ficoll density gradient

-

Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations

-

Ghrelin

-

This compound

-

Insulin ELISA kit

Procedure:

-

Islet Isolation: Pancreatic islets are isolated from rats by collagenase digestion of the pancreas followed by purification using a Ficoll density gradient.

-

Islet Culture: Isolated islets are cultured overnight in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics to allow for recovery.

-

Pre-incubation: Islets are pre-incubated in KRB buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours.

-

Treatment: Islets are then incubated for a defined period (e.g., 1 hour) in KRB buffer containing a stimulatory glucose concentration (e.g., 20 mM) in the presence or absence of ghrelin and/or this compound.

-

Supernatant Collection: After incubation, the supernatant is collected for insulin measurement.

-

Insulin Quantification: Insulin concentration in the supernatant is determined using a commercially available insulin ELISA kit.

-

Data Normalization: Insulin secretion is often normalized to the islet number or total protein content.

Discussion and Future Directions

The available preclinical data strongly support the role of this compound as a modulator of glucose metabolism, primarily through its ability to enhance glucose-stimulated insulin secretion by antagonizing the ghrelin receptor. The consistent effects observed in both lean and diet-induced obese animal models suggest its potential as a therapeutic agent for type 2 diabetes.

Future research should focus on several key areas. Firstly, while the primary mechanism appears to be the potentiation of insulin secretion, a more detailed investigation into the potential effects of this compound on insulin sensitivity, particularly with chronic administration, is warranted. Secondly, exploring the impact of this compound on other aspects of glucose metabolism, such as hepatic glucose production and peripheral glucose uptake, would provide a more complete picture of its metabolic effects. Although ghrelin has been implicated in the regulation of gluconeogenesis, direct evidence of this compound's effect on this pathway is currently lacking. Finally, the translation of these promising preclinical findings into the clinical setting is a critical next step. To date, no clinical trial data for this compound specifically focusing on glucose metabolism have been publicly released.

Conclusion

This compound is a valuable pharmacological tool that has significantly advanced our understanding of the ghrelin system's role in regulating glucose homeostasis. Its ability to improve glucose tolerance by enhancing glucose-stimulated insulin secretion in preclinical models underscores the therapeutic potential of ghrelin receptor antagonism for the treatment of type 2 diabetes and other metabolic disorders. This technical guide provides a consolidated resource of the current knowledge on this compound, which will be of benefit to researchers and clinicians working in the field of metabolic drug discovery and development.

References

Methodological & Application

YIL781 Application Notes and Protocols for Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

YIL781 is a valuable pharmacological tool for investigating the complex signaling of the ghrelin receptor (GHSR1a). It functions as a biased agonist, selectively activating specific downstream signaling pathways while not engaging others. This unique property allows for the dissection of the physiological roles of different ghrelin receptor-mediated pathways. In mouse models, this compound has been utilized to study metabolic processes, including food intake and gastric emptying.

Contrary to typical ghrelin receptor agonists that stimulate appetite, this compound's effects can be nuanced. While it is a partial agonist for the Gαq/11 and Gα12 pathways, it has been observed to decrease gastric emptying.[1] Under certain conditions, such as when endogenous ghrelin levels are low, its partial agonism at the Gαq/11 pathway can lead to an increase in food intake.[1] This makes this compound a critical compound for understanding the differential roles of ghrelin receptor signaling in metabolic regulation.

Mechanism of Action

This compound is a biased ligand for the ghrelin receptor (GHSR1a). Unlike the endogenous ligand ghrelin, which activates multiple downstream pathways, this compound selectively activates the Gαq/11 and Gα12 G-protein signaling cascades.[1] It does not significantly recruit β-arrestin, a key protein involved in receptor desensitization and internalization, as well as in mediating distinct signaling events.[1] This biased agonism allows for the specific investigation of the physiological consequences of Gαq/11 and Gα12 activation downstream of the ghrelin receptor.

Signaling Pathway Diagram

Caption: this compound biased signaling at the ghrelin receptor.

Data Presentation

The following tables summarize reported dosages of this compound used in rodent studies. It is crucial to note that optimal doses may vary depending on the specific mouse strain, age, sex, and experimental conditions. Therefore, it is recommended to perform dose-response studies to determine the optimal concentration for your specific experimental setup.

Table 1: this compound Dosage in Mouse Studies

| Application | Administration Route | Dosage Range | Vehicle | Species | Reference |

| Gastric Emptying | Oral Gavage | Not explicitly stated for mice, but related compounds tested up to 10 mg/kg. | Not specified | Mouse | [1] |

| Food Intake | Intracerebroventricular (ICV) | Not explicitly stated for mice, but ghrelin agonists tested in the nmol range. | Artificial Cerebrospinal Fluid (aCSF) or Saline | Mouse |

Table 2: Related Ghrelin Receptor Ligand Dosages in Mouse Studies for Context

| Compound Type | Application | Administration Route | Dosage Range | Species | Reference |

| Ghrelin Receptor Antagonist | Food Intake | Intraperitoneal (IP) | 2-200 nmol/mouse | Mouse | |

| Ghrelin Receptor Antagonist | Food Intake | Intracerebroventricular (ICV) | 0.2-20 nmol/mouse | Mouse | |

| Ghrelin | Food Intake | Subcutaneous (SC) | 0.01-1 mg/kg | Mouse | |

| Ghrelin Agonist (JMV 1843) | Food Intake | Subcutaneous (SC) | 0.01-10 mg/kg | Mouse |

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound in mice. These protocols are based on established methodologies and should be adapted to specific laboratory conditions and approved animal care and use protocols.

Protocol 1: Assessment of Food Intake Following Intracerebroventricular (ICV) Administration of this compound

Objective: To evaluate the effect of centrally administered this compound on food intake in mice.

Materials:

-

This compound

-

Sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or saline

-

Male C57BL/6J mice (8-10 weeks old)

-

Stereotaxic apparatus for mice

-

Microinjection pump and syringes

-

Guide cannulas and internal injectors

-

Dental cement

-

Metabolic cages for individual housing and food intake monitoring

-

Standard chow diet

Experimental Workflow Diagram:

Caption: Workflow for ICV food intake study.

Procedure:

-

Animal Preparation and Surgery:

-

Acclimatize mice to the housing facility for at least one week before surgery.

-

Anesthetize the mouse using an appropriate anesthetic regimen (e.g., isoflurane).

-

Secure the mouse in a stereotaxic apparatus.

-

Implant a guide cannula targeting the lateral ventricle. Typical coordinates for the lateral ventricle in C57BL/6J mice relative to bregma are: AP -0.3 mm, ML ±1.0 mm, DV -2.5 mm from the skull surface.

-

Secure the cannula to the skull using dental cement.

-

Allow the mice to recover for at least one week post-surgery.

-

-

Experimental Procedure:

-

Individually house the mice in metabolic cages that allow for precise measurement of food intake.

-

Habituate the mice to the injection procedure by handling them and performing mock injections with the internal injector.

-

On the day of the experiment, dissolve this compound in aCSF or sterile saline to the desired concentration. A dose-response study (e.g., 0.1, 1, 10 nmol) is recommended.

-

Gently restrain the mouse and perform the ICV injection using a microinjection pump over 1-2 minutes (e.g., 0.5-1 µL total volume).

-

The control group should receive an equivalent volume of the vehicle.

-

Return the mouse to its cage with pre-weighed standard chow.

-

Measure cumulative food intake at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours) post-injection.

-

-

Data Analysis and Verification:

-

Analyze the food intake data using appropriate statistical methods (e.g., t-test or ANOVA).

-

At the end of the study, verify the placement of the cannula by injecting a dye (e.g., Evans blue) and performing histological analysis of the brain.

-

Protocol 2: Assessment of Gastric Emptying Following Oral Gavage of this compound

Objective: To determine the effect of orally administered this compound on the rate of gastric emptying in mice.

Materials:

-

This compound

-

Vehicle for oral administration (e.g., water, 0.5% methylcellulose)

-

Male C57BL/6J mice (8-10 weeks old)

-

Oral gavage needles (20-22 gauge)

-

Acetaminophen (paracetamol)

-

Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

-

Spectrophotometer or ELISA reader for acetaminophen measurement

Experimental Workflow Diagram:

Caption: Workflow for gastric emptying assay.

Procedure:

-

Animal Preparation:

-

Fast the mice overnight (approximately 16 hours) with free access to water.

-

-

Experimental Procedure:

-

Prepare a solution of this compound in the chosen vehicle. A dose-response study is recommended (e.g., 1, 3, 10 mg/kg).

-

Administer this compound or vehicle to the mice via oral gavage.

-

After a set pre-treatment time (e.g., 60 minutes), administer a solution of acetaminophen (e.g., 100 mg/kg) via oral gavage. Acetaminophen is absorbed in the small intestine, so its appearance in the plasma is an indirect measure of gastric emptying.

-

Collect blood samples at various time points after acetaminophen administration (e.g., 15, 30, and 60 minutes) via tail vein or retro-orbital bleeding.

-

Process the blood samples to obtain plasma.

-

-

Data Analysis:

-

Measure the concentration of acetaminophen in the plasma samples using a commercially available kit or a validated analytical method.

-

The rate of gastric emptying is inversely proportional to the time it takes for acetaminophen to appear and peak in the plasma. A delay in the peak plasma concentration of acetaminophen in the this compound-treated group compared to the vehicle group indicates delayed gastric emptying.

-

Analyze the data using appropriate statistical methods.

-

Concluding Remarks

This compound is a powerful tool for elucidating the specific roles of Gαq/11 and Gα12 signaling in the context of the ghrelin system. The provided protocols offer a starting point for in vivo studies in mice. Researchers should always adhere to institutional guidelines for animal care and use and optimize experimental parameters for their specific research questions. Careful consideration of dosage, administration route, and appropriate controls will ensure the generation of robust and reproducible data.

References

Preparing YIL781 for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

YIL781 is a potent and selective antagonist of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor.[1][2][3] It has been identified as a biased ligand, selectively activating Gαq/11 and Gα12 signaling pathways without engaging β-arrestin recruitment.[4][5] This unique pharmacological profile makes this compound a valuable tool for investigating the nuanced roles of ghrelin signaling in various physiological processes, including glucose homeostasis, appetite regulation, and cellular signaling. These application notes provide detailed protocols for the preparation and use of this compound in cell culture, including stock solution preparation, experimental procedures for assessing its activity, and a summary of its key quantitative data.

Data Presentation

Table 1: In Vitro Efficacy and Binding Affinity of this compound

| Parameter | Value | Cell Line/System | Reference |

| Ki (Binding Affinity) | 17 nM | Recombinant GHS-R1a | |

| pIC50 (Ghrelin-induced Calcium Response) | 7.90 - 8.27 | HEK293 cells | |

| IC50 (Ghrelin-induced Calcium Response) | 141 nM | HEK293 cells | |

| EC50 (Gαq activation) | 16 nM | HEK293 cells | |

| EC50 (Gα11 activation) | 53 nM | HEK293 cells | |

| IC50 (L-692,585-induced Calcium Response) | 185 nM | HEK-293 cells | |

| IC50 (L-692,585-induced β-arrestin-2 translocation) | 1 µM | U2OS cells |

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Pipettes and sterile filter tips

Protocol:

-

Determine the required concentration: A common stock concentration for small molecule inhibitors is 10 mM.

-

Calculate the required mass of this compound: Based on the molecular weight of this compound (typically around 409.5 g/mol , but always check the manufacturer's certificate of analysis), calculate the mass needed for your desired stock concentration and volume.

-

Dissolution:

-

Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired concentration. For example, to make a 10 mM stock solution from 1 mg of this compound (MW = 409.5 g/mol ), you would add 244.2 µL of DMSO.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

-

Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components in a sterile environment (e.g., a laminar flow hood). Filtration is generally not required for DMSO stocks.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage. A stock solution stored at -80°C is typically stable for at least 6 months.

-

Note on final DMSO concentration: When preparing working concentrations, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

General Cell Culture Handling for this compound Experiments

Objective: To provide general guidelines for culturing cells in preparation for treatment with this compound.

Recommended Cell Lines:

-

HEK293 cells stably expressing the ghrelin receptor (GHSR): Ideal for studying direct receptor antagonism and downstream signaling.

-

U2OS cells expressing GHSR: Can be used for β-arrestin recruitment assays.

-

Other cell lines endogenously expressing GHSR relevant to the research question.

Protocol:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for protein or RNA extraction) at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Adherence: Allow cells to adhere and recover for 18-24 hours before treatment.

-

Serum Starvation (Optional): For signaling pathway studies, it may be beneficial to serum-starve the cells for 2-4 hours prior to treatment to reduce basal signaling.

-

Preparation of Working Solutions:

-

Thaw an aliquot of the this compound stock solution.

-

Prepare serial dilutions of this compound in serum-free or complete cell culture medium to achieve the desired final concentrations.

-

Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group.

-

-

Treatment:

-

Remove the old medium from the cells.

-

Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

-

Incubate the cells for the desired treatment duration, which can range from minutes for signaling studies to 24-72 hours for cytotoxicity assays.

-

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a given cell line.

Materials:

-

Cells seeded in a 96-well plate

-

This compound working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control for 24, 48, or 72 hours.

-

Addition of MTT: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well and incubate for at least 2 hours at room temperature in the dark, or until the formazan crystals are fully dissolved.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control cells. Plot the cell viability against the this compound concentration to determine the IC50 value for cytotoxicity.

Calcium Mobilization Assay

Objective: To assess the antagonistic effect of this compound on ghrelin-induced intracellular calcium mobilization.

Materials:

-

HEK293 cells stably expressing GHSR, seeded in a 96-well black, clear-bottom plate

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Ghrelin (agonist)

-

This compound working solutions

-

Fluorescence plate reader with kinetic reading capabilities

Protocol:

-

Cell Seeding: Seed HEK293-GHSR cells in a 96-well black, clear-bottom plate and allow them to attach overnight.

-

Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

-

Pre-incubation with this compound: Wash the cells with assay buffer and then pre-incubate them with various concentrations of this compound or vehicle control for 15-30 minutes.

-

Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader and initiate kinetic reading. After establishing a baseline fluorescence, inject a pre-determined concentration of ghrelin (e.g., EC80) into the wells.

-

Data Analysis: Measure the peak fluorescence intensity after ghrelin addition. Plot the response against the concentration of this compound to determine its IC50 for inhibiting the ghrelin-induced calcium response.

Visualizations

Ghrelin Receptor Signaling and this compound's Point of Intervention

Caption: this compound's modulation of Ghrelin Receptor signaling.

Experimental Workflow for Assessing this compound Antagonism

Caption: Workflow for this compound antagonism studies.

References

Application Notes and Protocols for YIL781 Administration in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

YIL781 is a potent and selective small-molecule antagonist of the ghrelin receptor (GHS-R1a).[1][2] It functions as a biased ligand, exhibiting selective activity on specific downstream signaling pathways of the ghrelin receptor. These application notes provide detailed protocols for the administration of this compound to rats for studying its effects on glucose metabolism and body weight, summarizing key in vivo efficacy data. The information is intended to guide researchers in designing and executing preclinical studies involving this compound.

Mechanism of Action: Biased Antagonism of the Ghrelin Receptor

This compound acts as a competitive antagonist at the ghrelin receptor (GHS-R1a) with a Ki of 17 nM and a Kb of 11 nM.[1] Unlike a full antagonist, this compound is a biased ligand. It selectively activates the Gαq/11 and Gα12 signaling pathways while simultaneously acting as an antagonist or weak inverse agonist for β-arrestin recruitment. This unique mechanism of action allows for the targeted modulation of ghrelin signaling, potentially separating the therapeutic effects on appetite and metabolism from other physiological functions regulated by the ghrelin receptor.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in rat models.

Table 1: Effect of this compound on Intraperitoneal Glucose Tolerance Test (IPGTT) in Lean Wistar Rats

| Dose (mg/kg, p.o.) | Glucose Challenge (g/kg, i.p.) | Time Post-Dose (hours) | % Decrease in Glucose AUC | Reference |

| 0.3 | 2 | 5 | Minimal Efficacious Dose | [1] |

| 10 | 2 | 5 | 23% | [1] |

Table 2: Effect of this compound on Intraperitoneal Glucose Tolerance Test (IPGTT) in Diet-Induced Obese (DIO) Rats

| Dose (mg/kg, p.o.) | Glucose Challenge (g/kg, i.p.) | Time Post-Dose (hours) | % Decrease in Glucose AUC | Reference |

| 3 | 2 | 5 | 19% |

Table 3: Effect of this compound on Body Weight in Rats

| Dose (mg/kg, p.o.) | Duration of Treatment | % Body Weight Change | Reference |

| 30 | 9 days | 5% decrease |

Pharmacokinetics and Toxicity

Detailed pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) and comprehensive preclinical safety and toxicity data for this compound in rats are not extensively available in the public literature. One study noted that brain concentrations of YIL-781 were found to be 20% of plasma concentrations. No specific No-Observed-Adverse-Effect Level (NOAEL) has been publicly reported. Researchers should conduct appropriate pharmacokinetic and toxicology studies based on their specific research needs and in accordance with regulatory guidelines.

Experimental Protocols

Protocol 1: Intraperitoneal Glucose Tolerance Test (IPGTT) in Lean Rats

This protocol details the procedure for assessing the effect of this compound on glucose tolerance in lean rats.

Materials:

-

This compound

-

Vehicle (e.g., Polyethylene glycol/10 mM methanesulfonic acid 80:20)

-

Male Wistar rats

-

Glucose solution (20% w/v in sterile saline)

-

Glucometer and test strips

-

Oral gavage needles

-

Syringes and needles for intraperitoneal injection

-

Animal scale

Procedure:

-

Animal Acclimation: Acclimate male Wistar rats to the housing facility for at least one week before the experiment.

-

Fasting: Fast the rats overnight (approximately 16-18 hours) with free access to water.

-

Baseline Blood Glucose: On the day of the experiment, record the body weight of each rat. Obtain a baseline blood sample from the tail tip to measure fasting blood glucose (t=0 min).

-

This compound Administration: Administer this compound or vehicle orally (p.o.) by gavage at the desired dose (e.g., 0.3, 10 mg/kg).

-

Incubation Period: Wait for 5 hours post-dose.

-

Glucose Challenge: Administer a 2 g/kg glucose solution via intraperitoneal (i.p.) injection.

-

Blood Glucose Monitoring: Collect blood samples from the tail tip at 15, 30, 60, and 120 minutes after the glucose injection and measure blood glucose levels.

-

Data Analysis: Calculate the Area Under the Curve (AUC) for glucose concentration over time for each animal. Compare the AUC between the this compound-treated and vehicle-treated groups.

Protocol 2: Induction of Obesity and IPGTT in Diet-Induced Obese (DIO) Rats

This protocol describes the induction of obesity in rats and the subsequent IPGTT to evaluate the efficacy of this compound.

Materials:

-

Male Wistar rats

-

High-fat diet (HFD; e.g., 45% calories from fat)

-

Standard chow diet

-

All materials listed in Protocol 1

Procedure:

Part A: Induction of Diet-Induced Obesity

-

Animal Selection: Upon arrival, house male Wistar rats and provide them with a high-fat diet for a period of 4-6 weeks.

-

Monitoring: Monitor body weight and food intake regularly to confirm the development of obesity.

-

Pre-screening (Optional): Before compound evaluation, rats can be pre-screened for elevated glucose AUC in an IPGTT to ensure a homogenous test group.

Part B: IPGTT in DIO Rats

-

Fasting: Fast the DIO rats overnight (approximately 16-18 hours) with free access to water.

-

Baseline and Dosing: Follow steps 3 and 4 from Protocol 1, administering this compound (e.g., 3 mg/kg) or vehicle.

-

Incubation and Glucose Challenge: Follow steps 5 and 6 from Protocol 1.

-

Blood Glucose Monitoring: Collect blood samples from the tail tip at 15, 30, 60, and 90 minutes after the glucose injection and measure blood glucose levels.

-

Data Analysis: Calculate the glucose AUC and compare the results between the different treatment groups.

Conclusion

This compound is a valuable research tool for investigating the role of the ghrelin system in metabolic diseases. The protocols provided herein offer a framework for studying its effects on glucose homeostasis and body weight in rat models. Due to the limited publicly available data on the pharmacokinetics and toxicology of this compound, researchers are advised to conduct their own assessments to inform dose selection and safety evaluation for chronic studies.

References

Application Notes and Protocols for YIL781 in Diet-Induced Obesity Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing YIL781, a potent and selective ghrelin receptor (GHS-R1a) antagonist, in diet-induced obesity (DIO) animal models. This document outlines the mechanism of action of this compound, detailed protocols for in vivo studies, and expected outcomes on key metabolic parameters.

Introduction

Obesity is a global health crisis characterized by excessive adipose tissue accumulation, leading to an increased risk of various metabolic disorders, including type 2 diabetes, cardiovascular diseases, and non-alcoholic fatty liver disease. The ghrelin receptor has emerged as a promising therapeutic target for obesity due to its role in stimulating appetite and promoting fat storage.[1] this compound is a small molecule antagonist of the ghrelin receptor (GHS-R1a) that has demonstrated efficacy in reducing food intake and body weight in preclinical models of obesity.[2]

Mechanism of Action of this compound

This compound acts as a biased antagonist of the ghrelin receptor (GHS-R1a). While it blocks ghrelin-stimulated activation of the Gαq/11 signaling pathway, it also acts as an inverse agonist for β-arrestin recruitment.[3][4] The Gαq/11 pathway, upon activation by ghrelin, stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately promoting appetite and adipogenesis.[5] By antagonizing this pathway, this compound effectively blunts the orexigenic and adipogenic signals of ghrelin.

Simultaneously, this compound exhibits inverse agonism towards the β-arrestin pathway. In the context of the ghrelin receptor, β-arrestin recruitment is involved in receptor desensitization and internalization, as well as initiating G protein-independent signaling. The inverse agonistic action of this compound on this pathway may contribute to its sustained efficacy.

Data Presentation

The following tables summarize the dose-dependent effects of this compound on key metabolic parameters in diet-induced obese mice. The data has been compiled from multiple pre-clinical studies.

| Dose of this compound (mg/kg, p.o.) | Change in Body Weight (%) | Change in Food Intake (%) | Improvement in Glucose Tolerance (AUC Reduction %) | Reference |

| 1 | Modest Reduction | Modest Reduction | Not Reported | |

| 3 | Significant Reduction | Significant Reduction | Significant Improvement | |

| 10 | ~15% reduction | Significant Reduction | 23% | |

| 30 | Sustained Reduction | Sustained Reduction | Not Reported |

Note: The exact values can vary based on the specific experimental conditions, duration of the study, and the animal strain used.

Mandatory Visualizations

References

- 1. Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]

Application Notes and Protocols for In Vitro Evaluation of YIL781 Activity

Introduction

YIL781 is a pharmacological tool compound that acts as a biased agonist for the ghrelin receptor (GHS-R1a).[1] It selectively activates the Gαq/11 and Gα12 signaling pathways without stimulating β-arrestin recruitment.[2] This selective activity makes this compound a valuable probe for dissecting the complex signaling cascades initiated by the ghrelin receptor and for investigating the physiological consequences of activating specific downstream pathways. These application notes provide an overview of the in vitro assays used to characterize the activity of this compound, including detailed protocols and data presentation.

Mechanism of Action

The ghrelin receptor is a G-protein coupled receptor (GPCR) that can couple to multiple G-protein subtypes, including Gαq/11, Gαi/o, and Gα12/13, and can also signal through β-arrestin pathways.[2][3] Ghrelin, the endogenous ligand, activates all of these pathways. In contrast, this compound exhibits biased agonism, demonstrating partial agonism specifically for the Gαq/11 and Gα12 pathways while acting as a neutral antagonist for β-arrestin recruitment and other G-protein pathways.[2] This biased signaling profile is crucial for understanding its effects on cellular function.

Caption: this compound biased signaling at the ghrelin receptor.

Data Presentation

The following table summarizes the in vitro activity of this compound in various functional assays.

| Assay Type | Parameter | This compound Value | Ghrelin (Reference) | Reference |

| Gαq/11 Activation | ||||

| Gαq BRET Assay | EC50 | 16 nM | - | |

| % Efficacy | 45% | 100% | ||

| Gα11 BRET Assay | EC50 | 53 nM | - | |

| % Efficacy | 43% | 100% | ||

| Gα12 Activation | ||||

| Gα12 BRET Assay | EC50 | - | - | |

| % Efficacy | Partial Agonist | 100% | ||

| β-Arrestin Recruitment | ||||

| β-Arrestin 1 BRET Assay | Intrinsic Activity | None Detected | EC50 = 12 nM | |

| β-Arrestin 2 BRET Assay | Intrinsic Activity | None Detected | EC50 = 14 nM | |

| Gαi/o Activation | ||||

| Gαi/o BRET Assay | Intrinsic Activity | None Detected | - | |

| Receptor Binding | ||||

| [125I]ghrelin Displacement | Ki | 17 nM | - | |

| MAPK Signaling | ||||

| ERK1/2 Phosphorylation | Activity | No direct effect; enables CB2R-mediated activation | Induces phosphorylation | |

| cAMP Production | ||||

| Forskolin-induced cAMP | Activity | No direct effect; enables CB2R-mediated inhibition | Decreases cAMP |

Experimental Protocols

G-Protein Activation Assays (BRET-based)

This protocol is a generalized method for assessing the activation of specific G-protein alpha subunits using Bioluminescence Resonance Energy Transfer (BRET).

References

Application Notes and Protocols for YIL781 Calcium Mobilization Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting a calcium mobilization assay using YIL781, a potent and orally active ghrelin receptor (GHSR) antagonist.[1][2] this compound has also been identified as a biased agonist, selectively activating Gαq/11 and Gα12 signaling pathways.[3][4] This dual functionality makes it a valuable tool for studying ghrelin receptor signaling and for the discovery of novel therapeutics.

Calcium mobilization assays are fundamental in drug discovery for screening G protein-coupled receptors (GPCRs).[5] This document outlines the principles of the assay, provides detailed experimental procedures, and presents key quantitative data for this compound.

Principle of the Assay

The fluorescence-based calcium mobilization assay is a widely used method to assess the activation of GPCRs that signal through the Gαq pathway. The ghrelin receptor, upon activation, can couple to the Gαq subunit, initiating a signaling cascade that results in the release of calcium (Ca2+) from intracellular stores, primarily the endoplasmic reticulum.

This assay utilizes a calcium-sensitive fluorescent dye, such as Fluo-4 acetoxymethyl (AM), which can readily cross the cell membrane. Once inside the cell, cytosolic esterases cleave the AM group, trapping the dye in the cytoplasm. In its free form, Fluo-4 exhibits minimal fluorescence. However, upon binding to Ca2+, its fluorescence intensity increases by over 100-fold. By monitoring the change in fluorescence, the mobilization of intracellular calcium in response to a compound like this compound can be quantified.

This compound Signaling Pathway

This compound acts on the ghrelin receptor (GHSR), a GPCR. As a biased agonist, this compound selectively activates the Gαq/11 and Gα12 signaling pathways. The activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]

Application Notes and Protocols for Studying Food Intake with YIL781

For Researchers, Scientists, and Drug Development Professionals

Introduction

YIL781 is a potent and selective non-peptide antagonist of the growth hormone secretagogue receptor 1a (GHS-R1a), commonly known as the ghrelin receptor. Ghrelin is a key orexigenic hormone, and as such, the ghrelin receptor is a significant target for therapeutic interventions aimed at modulating appetite and energy balance in conditions like obesity and metabolic syndrome.[1][2][3] Interestingly, this compound exhibits biased signaling, acting as a partial agonist for Gαq/11 and Gα12 pathways while being a weak inverse agonist for β-arrestin recruitment.[4] This unique pharmacological profile makes this compound a valuable tool for dissecting the complex signaling pathways that govern food intake. These application notes provide detailed protocols for utilizing this compound in preclinical studies of food intake.

Data Presentation

Summary of this compound Effects on Food Intake in Rodent Models

| Animal Model | Compound Administration | Dose | Observation | Reference |

| Male Rats | Intracerebroventricular (ICV) | Not Specified | Increased food intake during the light phase (low endogenous ghrelin) | |

| Male Rats | Intracerebroventricular (ICV) | Not Specified | No significant effect on food intake during the dark phase (high endogenous ghrelin) | |

| Female Rats | Intra-Lateral Hypothalamic Area (LHA) | 25 µg | Reduced food intake | |

| Male Rats | Intra-Lateral Hypothalamic Area (LHA) | 25 µg | No significant effect on food intake | |

| Diet-Induced Obese Mice | Daily Oral Gavage (related compound YIL-870) | 10 mg/kg | Reduced food intake and body weight |

Signaling Pathways

The ghrelin receptor (GHS-R1a) is a G-protein coupled receptor (GPCR) that can signal through multiple downstream pathways to regulate food intake. This compound's biased agonism towards the Gαq/11 pathway is of particular interest. In the hypothalamus, activation of the Gαq/11 pathway by other GPCRs, such as the melanocortin-4 receptor (MC4R), has been shown to decrease food intake. This compound's partial agonism on this pathway may lead to context-dependent effects on appetite.

References

YIL781 Treatment in Metabolic Disease Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

YIL781 is a small molecule that acts on the ghrelin receptor (GHS-R1a), a key regulator of energy homeostasis. The ghrelin system is implicated in various metabolic processes, including appetite stimulation, glucose metabolism, and body weight regulation[1]. This compound has been characterized as a biased ligand of the GHS-R1a, exhibiting partial agonism towards Gαq/11 and Gα12 signaling pathways while acting as a neutral antagonist or weak inverse agonist for β-arrestin recruitment[2][3]. This unique pharmacological profile makes this compound a valuable tool for dissecting the complex signaling of the ghrelin receptor and for investigating its therapeutic potential in metabolic diseases such as obesity and type 2 diabetes.

These application notes provide a comprehensive overview of the use of this compound in metabolic disease models, including quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound and the related compound YIL-870 in various metabolic disease models.

Table 1: In Vitro Characterization of this compound

| Parameter | Value | Assay | Source |

| Binding Affinity (Ki) | 17 nM | [125I]ghrelin displacement from recombinant GHS-R1a | [4] |

| β-arrestin 1 Recruitment (Potency) | 314 nM (Antagonist) | Ghrelin-induced recruitment | [2] |

| β-arrestin 2 Recruitment (Potency) | 414 nM (Antagonist) | Ghrelin-induced recruitment |

Table 2: In Vivo Effects of this compound on Glucose Homeostasis

| Animal Model | Treatment | Dose | Route | Key Finding | Source |

| Rat | This compound | 10 mg/kg | Oral | 23% decrease in glucose Area Under the Curve (AUC) during an Intraperitoneal Glucose Tolerance Test (IPGTT). |

Table 3: In Vivo Effects of GHS-R1a Antagonists on Food Intake and Body Weight

| Compound | Animal Model | Treatment Duration | Dose | Route | Key Findings | Source |

| This compound | Mice | Acute | Not Specified | Intracerebroventricular (ICV) | Increased food intake, an effect blunted in Gαq/11-deficient mice. | |

| GHS-R1a antagonist | Diet-Induced Obese (DIO) Mice | Daily | Not Specified | Oral | Reduced food intake and body weight (up to 15% loss) due to selective fat mass loss. | |

| YIL-870 | DIO Mice | Daily | 10 mg/kg | Oral | ~15% drop in body weight relative to vehicle. |

Note: There is conflicting evidence regarding the effect of this compound on food intake and body weight, which may be attributed to its biased agonism, the route of administration, and the specific experimental conditions.

Experimental Protocols

In Vitro Insulin Secretion Assay

This protocol is adapted from methodologies used to assess the effect of GHS-R1a ligands on insulin secretion from pancreatic islets.

Objective: To determine the effect of this compound on ghrelin-mediated suppression of glucose-stimulated insulin secretion.

Materials:

-

Pancreatic islets isolated from rats.

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.2% BSA.

-

Glucose solutions (e.g., 2.8 mM and 8.3 mM in KRB).

-

Ghrelin solution.

-

This compound solution.

-

Insulin ELISA kit.

Procedure:

-

Isolate pancreatic islets from male Sprague Dawley rats using collagenase digestion followed by a Ficoll gradient.

-

Pre-incubate islets in KRB buffer with 2.8 mM glucose for 60 minutes at 37°C.

-

Manually pick and transfer islets into assay plates (e.g., 5 islets per well).

-

Replace the pre-incubation buffer with KRB containing the following treatments:

-

Control: 8.3 mM glucose.

-

Ghrelin treatment: 8.3 mM glucose + 1 nM ghrelin.

-

This compound treatment: 8.3 mM glucose + 1 nM ghrelin + 1 µM this compound.

-

-

Incubate for 60 minutes at 37°C.

-

Collect the supernatant for insulin measurement.

-

Quantify insulin concentration using an insulin ELISA kit according to the manufacturer's instructions.

Expected Outcome: this compound is expected to counteract the inhibitory effect of ghrelin on glucose-stimulated insulin secretion.

Intraperitoneal Glucose Tolerance Test (IPGTT) in Rodents

This protocol is a standard method for assessing glucose tolerance and has been used to evaluate the in vivo effects of this compound.

Objective: To assess the effect of this compound on glucose clearance in vivo.

Materials:

-

Rodents (e.g., male Sprague Dawley rats or C57BL/6 mice).

-

This compound formulation for oral gavage.

-

Vehicle control.

-

20% D-glucose solution (sterile).

-

Glucometer and test strips.

-

Restraining device for blood sampling.

Procedure:

-

Fast animals overnight for approximately 12-16 hours with free access to water.

-

Record the baseline body weight.

-

Administer this compound (e.g., 10 mg/kg) or vehicle orally (p.o.).

-

After a specified time (e.g., 5 hours post-dose), take a baseline blood glucose reading (t=0) from the tail vein.

-

Administer a 2 g/kg glucose challenge via intraperitoneal (i.p.) injection.

-

Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose injection.

-

Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify glucose tolerance.

Assessment of Food Intake and Body Weight in Diet-Induced Obese (DIO) Mice

This protocol outlines the methodology to evaluate the chronic effects of this compound on energy balance in a model of obesity.

Objective: To determine the long-term effects of this compound on food intake, body weight, and body composition in DIO mice.

Materials:

-

Male C57BL/6 mice.

-

High-fat diet (HFD) to induce obesity.

-

Standard chow.

-

This compound formulation for oral gavage.

-

Vehicle control.

-

Metabolic cages for food intake monitoring.

-

Scale for body weight measurement.

-

Body composition analyzer (e.g., DEXA or NMR).

Procedure:

-

Induce obesity in mice by feeding a high-fat diet for a specified period (e.g., 10-12 weeks).

-

House mice individually in metabolic cages for acclimatization.

-

Record baseline body weight, body composition, and daily food intake for several days.

-

Randomize mice into treatment groups (e.g., vehicle and this compound).

-

Administer this compound or vehicle daily via oral gavage at a specified dose.

-

Monitor and record daily food intake and body weight for the duration of the study (e.g., 2-4 weeks).

-

At the end of the study, measure final body composition.

-

A pair-fed group can be included to distinguish the effects of this compound on energy expenditure from those on food intake.

Mandatory Visualizations

Signaling Pathways

Caption: Biased signaling of this compound at the GHS-R1a.

Experimental Workflow

References

- 1. vmmpc.org [vmmpc.org]

- 2. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing YIL781 Concentration for In Vitro Studies

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use and concentration optimization of YIL781 in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule that acts as a biased ligand for the ghrelin receptor (GHS-R1a).[1][2][3] It selectively activates the Gαq/11 and Gα12 signaling pathways.[1][2] Unlike the endogenous ligand ghrelin, this compound does not lead to the recruitment of β-arrestin or the activation of other G-protein pathways, such as Gi/o. It is considered a partial agonist for the Gαq/11 pathway.

Q2: What is a good starting concentration for this compound in my in vitro experiment?

A2: A sensible starting point for this compound concentration in in vitro experiments is in the low nanomolar to low micromolar range. Published studies have reported Ki values around 17 nM and EC50 values for Gαq and Gα11 activation at 16 nM and 53 nM, respectively. Some functional assays in cell culture have used this compound at a concentration of 1 µM to effectively counteract the effects of ghrelin. However, the optimal concentration will be cell-type and assay-dependent. A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.

Q3: How can I determine the optimal concentration of this compound for my specific cell line and assay?

A3: To determine the optimal concentration, you should perform a dose-response curve. This involves testing a range of this compound concentrations (e.g., from 1 nM to 10 µM) in your specific assay to identify the concentration that gives the desired biological effect without causing significant cytotoxicity.

Q4: Is this compound cytotoxic? How can I test for this?

A4: The cytotoxicity of this compound should be determined empirically for your specific cell line. You can assess cytotoxicity using standard assays such as the MTT, XTT, or LDH release assays. These assays will help you establish a non-toxic working concentration range for your functional experiments.

Q5: What are the key signaling pathways I should investigate when working with this compound?

A5: Given its mechanism of action, the primary pathways to investigate are those downstream of Gαq/11 activation. This includes measuring changes in intracellular calcium levels and the activation of the MAPK/ERK signaling cascade. It is also pertinent to measure cAMP levels to confirm the lack of Gi/o pathway engagement.

Quantitative Data Summary

| Parameter | Value | Notes |

| Binding Affinity (Ki) | 17 nM | For the ghrelin receptor (GHS-R1a). |

| EC50 (Gαq activation) | 16 nM | Represents 45% of ghrelin efficacy. |

| EC50 (Gα11 activation) | 53 nM | Represents 43% of ghrelin efficacy. |

| Functional Antagonism (pKB) | 7.54 | Competitive antagonist activity in vitro. |

| Motilin Receptor Affinity (Ki) | 6 µM | Displays low affinity for the motilin receptor. |

Experimental Workflows and Signaling Pathways

Troubleshooting Guides

Issue 1: High variability between replicate wells in a dose-response experiment.

-

Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.

-

Troubleshooting Steps:

-

Ensure your cell suspension is homogenous before and during plating.

-

Calibrate your pipettes and use appropriate pipetting techniques.

-

To minimize the "edge effect," consider not using the outermost wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity.

-

Issue 2: No observable effect of this compound at tested concentrations.

-

Possible Cause: The concentration range is too low, the incubation time is too short, or the chosen cell line does not express sufficient levels of the ghrelin receptor.

-

Troubleshooting Steps:

-

Test a higher concentration range of this compound (e.g., up to 50 µM).

-

Increase the incubation time with the compound.

-

Verify the expression of the ghrelin receptor (GHS-R1a) in your cell line using techniques like qPCR or Western blotting.

-

Confirm the activity of your this compound stock.

-

Issue 3: Significant cell death observed even at low concentrations of this compound.

-

Possible Cause: The compound is highly cytotoxic to your specific cell line, or the solvent (e.g., DMSO) concentration is too high.

-

Troubleshooting Steps:

-

Use a lower concentration range in your experiments.

-

Reduce the incubation time.

-

Ensure the final concentration of the solvent in your culture medium is non-toxic (typically <0.5% for DMSO). Run a solvent-only control to check for toxicity.

-

Detailed Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

-